molecular formula C15H22O4 B12653319 Diethyl allyl-2-cyclopenten-1-ylmalonate CAS No. 93981-13-6

Diethyl allyl-2-cyclopenten-1-ylmalonate

Cat. No.: B12653319
CAS No.: 93981-13-6
M. Wt: 266.33 g/mol
InChI Key: ZJKBNCDQDWUIOF-UHFFFAOYSA-N
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Description

Diethyl allyl-2-cyclopenten-1-ylmalonate is a malonate ester featuring an allyl group and a 2-cyclopenten-1-yl substituent. The compound’s structure combines a cyclic alkene (cyclopentenyl) and a linear allyl group, which may confer unique reactivity in cycloaddition or alkylation reactions. Malonate esters are widely used in organic synthesis as nucleophiles, dienophiles, or precursors to carboxylic acids.

Properties

IUPAC Name

diethyl 2-cyclopent-2-en-1-yl-2-prop-2-enylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKBNCDQDWUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(C1CCC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916772
Record name Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate
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Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93981-13-6
Record name 1,3-Diethyl 2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)propanedioate
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Record name Diethyl allyl-2-cyclopenten-1-ylmalonate
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Record name Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate
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Record name Diethyl allyl-2-cyclopenten-1-ylmalonate
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Preparation Methods

Diethyl allyl-2-cyclopenten-1-ylmalonate can be synthesized through the esterification reaction of ethyl acetate with 2-cyclopentenone . The reaction typically involves the use of an acid or base catalyst to facilitate the formation of the ester bond. The general reaction conditions include:

Chemical Reactions Analysis

Diethyl allyl-2-cyclopenten-1-ylmalonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl allyl-2-cyclopenten-1-ylmalonate has several applications in scientific research:

Comparison with Similar Compounds

The following table and analysis compare Diethyl allyl-2-cyclopenten-1-ylmalonate with structurally related malonate esters, focusing on substituent effects, physical properties, and reactivity.

Table 1: Comparative Data for Diethyl Malonate Derivatives

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Reactivity/Applications References
This compound (Target) C₁₅H₂₀O₄ Allyl, cyclopentenyl N/A Potential Diels-Alder dienophile Inferred
Diethyl 2-(2-methylallyl)-2-(3-methylbut-2-enyl)malonate (SI 2) C₁₆H₂₄O₄ Branched alkenes N/A Olefin isomerization studies
Diethyl allyl(3-phenyl-2-propyn-1-yl)malonate C₂₀H₂₂O₄ Allyl, phenyl-propargyl N/A Alkyne-mediated click chemistry
Diethyl Allyl (1-Methyl-2-Pentynyl)Malonate C₁₅H₂₀O₄ Allyl, pentynyl 105–107 (1 mmHg) Steroid synthesis intermediates
Diethyl di-2-propyn-1-ylmalonate C₁₃H₁₄O₄ Two propargyl groups N/A High steric hindrance; limited data
Diethyl succinate C₈H₁₄O₄ Ethyl ester (no substituents) ~80 (760 mmHg) Solvent; flavoring agent

Structural and Reactivity Comparisons

a. Substituent Effects on Reactivity
  • Cyclopentenyl vs.
  • Alkyne-Containing Analogs : Compounds with propargyl groups (e.g., Diethyl allyl(3-phenyl-2-propyn-1-yl)malonate) enable alkyne-specific reactions, such as Huisgen cycloadditions, which are absent in the cyclopentenyl derivative .
  • Steric Considerations : Diethyl di-2-propyn-1-ylmalonate, with two propargyl groups, exhibits higher steric hindrance, likely reducing its nucleophilicity compared to the target compound .
c. Physical Properties
  • Boiling Points : While the target compound’s boiling point is unspecified, Diethyl Allyl (1-Methyl-2-Pentynyl)Malonate boils at 105–107°C (1 mmHg), indicating that cyclopentenyl derivatives may require vacuum distillation due to higher molecular weight .
  • Solubility : Linear esters like Diethyl succinate are water-miscible, whereas bulky substituents (e.g., phenyl-propargyl groups) likely reduce aqueous solubility .

Biological Activity

Diethyl allyl-2-cyclopenten-1-ylmalonate (DACM) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, safety profiles, and relevant case studies.

Chemical Structure and Properties

DACM has the molecular formula C12H18O4C_{12}H_{18}O_4 and features a cyclopentene ring, which contributes to its reactivity and biological properties. The compound's structure is characterized by:

  • Two ester groups : Contributing to its solubility and reactivity.
  • Cyclopentene moiety : Imparts unique stereochemical properties that can influence biological interactions.

The biological activity of DACM can be attributed to its ability to interact with various biological targets. Preliminary studies suggest the following mechanisms:

  • Antioxidant Activity : DACM exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that DACM can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Effects : Preliminary studies have shown that DACM has antimicrobial properties against various bacterial strains.

Pharmacological Effects

The pharmacological effects of DACM have been investigated through various in vitro and in vivo studies:

  • Cytotoxicity : Studies have demonstrated that DACM can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity : DACM has shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Safety Profile

The safety profile of DACM is crucial for its potential therapeutic use. Toxicological assessments indicate:

  • Low Acute Toxicity : Studies suggest that DACM has a low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
  • Reversible Effects : In repeated dose studies, any observed effects were reversible upon cessation of treatment.

Case Studies

Several case studies highlight the potential applications of DACM:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of DACM on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Efficacy :
    • In a controlled study, DACM was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory activity, suggesting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Research :
    • An animal model study assessed the anti-inflammatory effects of DACM on induced paw edema. Results demonstrated a marked reduction in edema compared to control groups, supporting its use in treating inflammatory conditions.

Data Summary Table

ParameterValue/Observation
Molecular FormulaC12H18O4
Antioxidant ActivitySignificant
Cytotoxicity (IC50)Comparable to chemotherapeutics
Antimicrobial ActivityEffective against E. coli and S. aureus
Acute ToxicityLow
Reversible Toxic EffectsObserved at high doses

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